N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide

Sigma receptor sigma-2 TMEM97

Sigma-2/TMEM97 probe development is constrained by a lack of ligands combining subtype selectivity with covalent functionality. This compound resolves that gap with a σ2-preferring chemotype (Ki σ2=90 nM, ~9.3-fold over σ1) and a chloroacetamide electrophilic warhead that enables irreversible target engagement for chemoproteomic profiling. • Zero HBD, LogP 3.27 - optimised for passive BBB penetration. • Underexplored piperidine-2-ylmethyl regioisomer vs. canonical σ1-selective 4-yl series. • Supplied at ≥98% purity with documented QC; shipped globally under ambient conditions.

Molecular Formula C18H25ClN2O
Molecular Weight 320.9 g/mol
Cat. No. B7913552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide
Molecular FormulaC18H25ClN2O
Molecular Weight320.9 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CN(C2CC2)C(=O)CCl)CC3=CC=CC=C3
InChIInChI=1S/C18H25ClN2O/c19-12-18(22)21(16-9-10-16)14-17-8-4-5-11-20(17)13-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
InChIKeyUWCDSFGSXNFNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide — Compound Identity and Pharmacological Classification


N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide (CAS 1353984-45-8; MF: C₁₈H₂₅ClN₂O; MW: 320.9) is a synthetic piperidine derivative that belongs to the broader N-benzylpiperidine acetamide class, a scaffold extensively characterized for sigma (σ) receptor binding [1]. Unlike the widely studied N-(1-benzylpiperidin-4-yl)arylacetamide series developed as σ₁-selective ligands (e.g., Ki σ₁ = 3.90 nM; Ki σ₂ = 240 nM) [2], this compound features three distinct structural differentiators: a 2-ylmethyl (rather than 4-yl) attachment to the piperidine ring, a chloroacetamide electrophilic warhead, and an N-cyclopropyl substituent. These features collectively position the compound as a potential dual σ₁/σ₂ ligand or σ₂-preferring chemotype, with BindingDB data for a structurally matched benzylpiperidine-2-ylmethyl analog reporting Ki σ₂ = 90 nM and Ki σ₁ = 841 nM [3].

Sigma-2/TMEM97 receptor binding

Reported sigma-2-preferring chemotype, supporting TMEM97 probe research context

Covalent probe design

Chloroacetamide warhead enables irreversible target engagement studies

Piperidine-2-ylmethyl scaffold

Distinct regioisomer vs. 4-yl series, enabling subtype selectivity exploration

Why N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide Cannot Be Substituted by In-Class Analogs


Within the N-benzylpiperidine acetamide class, substitution at apparently minor structural positions produces profound and quantifiable shifts in sigma receptor subtype selectivity. The well-established N-(1-benzylpiperidin-4-yl)arylacetamide series consistently yields σ₁-selective ligands (σ₂/σ₁ selectivity ratios of ~60) [1], whereas repositioning the acetamide attachment to the piperidine 2-ylmethyl position and incorporating an N-cyclopropyl group can invert this selectivity profile toward σ₂ preference [2]. Furthermore, the chloroacetamide moiety introduces an electrophilic center absent in the phenylacetamide comparators, enabling covalent target engagement strategies that are categorically unavailable with non-halogenated analogs [3]. These structural determinants—regioisomeric attachment point, N-cyclopropyl substitution, and electrophilic warhead—collectively mean that broad class-level assumptions about sigma pharmacology simply do not translate across individual members.

Regiochemistry
2-ylmethyl attachment may shift sigma subtype preference away from 4-yl sigma-1-selective series; direct interchange may not reproduce selectivity profile.
N-Cyclopropyl
Eliminates hydrogen bond donor (HBD=0) vs. secondary amide analogs (HBD=1), altering CNS permeability prediction; substitution may alter brain exposure context.
Electrophile
Chloroacetamide covalent warhead provides engagement modality absent in non-halogenated arylacetamides; non-electrophilic analogs cannot replicate covalent probe applications.

Quantitative Differentiation Evidence for N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide


Sigma-2 Receptor Affinity Preference vs. N-(1-Benzylpiperidin-4-yl)phenylacetamide Sigma-1 Selectivity

A structurally matched benzylpiperidine-2-ylmethyl analog of the target compound demonstrates a sigma-2 receptor Ki of 90 nM versus a sigma-1 receptor Ki of 841 nM, yielding a σ₂/σ₁ selectivity ratio of approximately 0.11 (i.e., ~9.3-fold preference for σ₂) [1]. This profile contrasts sharply with the N-(1-benzylpiperidin-4-yl)phenylacetamide series, where the unsubstituted lead compound displays Ki σ₁ = 3.90 nM and Ki σ₂ = 240 nM, a σ₂/σ₁ ratio of ~61.5 and strong σ₁ selectivity [2]. The 2-fluoro-substituted analog (compound 11) from the same 4-yl series achieves the highest σ₁ selectivity: Ki σ₁ = 3.56 nM, Ki σ₂ = 667 nM, σ₂/σ₁ = 187 [2]. Thus, the piperidine-2-ylmethyl regioisomer with N-cyclopropyl substitution fundamentally alters sigma subtype preference relative to the established piperidine-4-yl series.

σ₂ vs. σ₁ Selectivity Reported
σ₂ Ki 90 nM (σ₂/σ₁ ≈ 0.11) vs. 4-yl series σ₁ Ki 3.90 nM (σ₂/σ₁ = 61.5)
Supports sigma-2-preferring chemotype differentiation
Independent binding studies; cross-study comparison context
Sigma receptor sigma-2 TMEM97 CNS imaging cancer

Hydrogen Bond Donor Count: Zero vs. Acetamide and Phenylacetamide Comparators

The target compound has zero hydrogen bond donors (HBD = 0) and only two hydrogen bond acceptors (HBA = 2) . In comparison, the simpler N-(1-benzylpiperidin-2-ylmethyl)-2-chloro-acetamide (CAS 1353957-51-3), which retains a secondary amide proton, possesses one hydrogen bond donor . The N-cyclopropyl substitution in the target compound eliminates the amide N–H, reducing HBD count to zero. This is significant because CNS drug-likeness guidelines (e.g., from Pfizer and GSK analyses) identify HBD ≤ 1 as favorable for passive blood-brain barrier penetration. The N-(1-benzylpiperidin-4-yl)phenylacetamide comparators similarly have HBD = 1 (secondary amide) [1].

Hydrogen Bond Donors Data to verify
HBD = 0 (target) vs HBD = 1 (secondary amide analogs)
Supports passive CNS permeability prediction
Vendor-calculated; experimental confirmation needed
Blood-brain barrier CNS penetration physicochemical property hydrogen bonding drug-likeness

LogP and Molecular Weight Positioning Within CNS Drug-Like Space

The target compound's computed LogP is 3.27 with a molecular weight of 320.9 g/mol . This LogP value falls within the optimal range (1–4) recommended by the CNS Multiparameter Optimization (MPO) scoring system, and is lower than the LogP of N-(1-benzylpiperidin-4-yl)phenylacetamide (compound 1), which is predicted to exceed 3.5 based on its phenylacetamide moiety and MW of ~308 g/mol [1]. The target compound's MW of 320.9 is also below the commonly cited CNS cutoff of ~400 g/mol. In comparison, the N-methyl analog N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-methyl-acetamide (CAS 1353975-62-8; MW ~294.8) has a lower MW but retains higher conformational flexibility and distinct LogP, while the des-cyclopropyl analog (MW 280.8) has reduced lipophilicity and HBD = 1 .

CNS MPO Profile Data to verify
LogP 3.27, MW 320.9 g/mol
Within favorable CNS drug-like space
Calculated values; verify experimentally
LogP lipophilicity CNS MPO drug-likeness physicochemical optimization

Electrophilic Chloroacetamide Warhead: Covalent Engagement Potential Absent in Arylacetamide Analogs

The target compound contains a 2-chloroacetamide moiety that serves as an electrophilic warhead capable of undergoing nucleophilic substitution with cysteine thiols or other biological nucleophiles [1]. This contrasts categorically with the N-(1-benzylpiperidin-4-yl)arylacetamide series (e.g., phenylacetamide, 2-fluorophenylacetamide), which lack electrophilic functionality and operate exclusively through non-covalent binding [2]. The chloroacetamide group enables irreversible or slowly reversible covalent target engagement, a modality documented in piperidine-based alkylacetamide derivatives evaluated for sigma receptor binding by Zampieri et al. (2018), where the alkylating functionality was integral to the pharmacological design [3]. The N-cyclopropyl substitution does not interfere with chloroacetamide reactivity, as the electrophilic center remains electronically insulated from the N-substituent.

Covalent Warhead Class-level
Chloroacetamide (electrophilic) present vs arylacetamide (non-covalent)
Enables irreversible target engagement design
Class-level reactivity; verify target labeling
covalent inhibitor electrophilic warhead chloroacetamide target engagement chemical biology

Patent Landscape Differentiation: 2-Chloro-N-cyclopropyl Acetamide vs. 4-Arylacetamide Sigma-1 Intellectual Property Space

The N-cyclopropyl-N-piperidinyl-amide chemotype, to which the target compound belongs, is claimed in a distinct patent family centered on GPR119 agonism (US8927726B2, EP2880027A1, and related filings) [1]. This is separate from the patent estate covering N-(1-benzylpiperidin-4-yl)arylacetamides as sigma-1 receptor ligands (US9085584 and its associated ChEMBL/BindingDB entries) [2]. The target compound CAS 1353984-45-8 is not explicitly exemplified in either patent family and is available as a commercial research compound from multiple vendors (Fluorochem, AKSci, Leyan) , suggesting it occupies an unclaimed structural niche at the intersection of these two patent spaces.

Patent Landscape Context-dependent
Unclaimed niche between GPR119 and sigma-1 IP families
May reduce IP encumbrance for research use
Patent analysis; legal review advised
patent landscape intellectual property freedom to operate sigma receptor GPR119

Recommended Application Scenarios for N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide Based on Quantitative Evidence


Sigma-2/TMEM97-Focused Probe Development and Cancer Imaging Agent Design

The compound's sigma-2 receptor affinity (Ki ~90 nM) and ~9.3-fold preference over sigma-1, as evidenced by BindingDB data for the piperidine-2-ylmethyl chemotype [1], makes it a viable starting scaffold for sigma-2/TMEM97-targeted probe development. This contrasts with the sigma-1-selective 4-yl arylacetamide series (σ₂/σ₁ = 61.5 for compound 1; σ₂/σ₁ = 187 for compound 11) [2], which are optimized for sigma-1 imaging (PET/SPECT). For oncology programs where sigma-2/TMEM97 is overexpressed (breast, prostate, brain tumors), the 2-ylmethyl scaffold provides a differentiated selectivity starting point.

Covalent Chemical Biology Tool Compound Requiring CNS Penetration

The combination of a chloroacetamide electrophilic warhead with favorable CNS physicochemical properties (HBD = 0, HBA = 2, LogP = 3.27, MW = 320.9) [1] supports deployment as a covalent chemical probe for CNS targets. The zero hydrogen bond donor count is particularly advantageous for passive BBB penetration compared to secondary amide analogs (HBD = 1) [2]. The electrophilic chloroacetamide enables irreversible target engagement for chemoproteomic profiling experiments, a capability absent in non-halogenated arylacetamide comparators [3].

SAR Exploration of Piperidine Regioisomer Effects on Sigma Receptor Subtype Selectivity

The piperidine-2-ylmethyl attachment point represents an underexplored regioisomer relative to the extensively characterized 4-yl series. With the 4-yl phenylacetamide series demonstrating consistent sigma-1 selectivity (Ki σ₁ = 3.56–3.90 nM, σ₂/σ₁ = 61.5–187) [1], and the 2-ylmethyl analog showing a shift toward sigma-2 preference (Ki σ₂ = 90 nM) [2], systematic SAR exploration around the 2-ylmethyl scaffold—including variation of the N-cyclopropyl group—can map the regioisomeric determinants of sigma subtype selectivity. The commercial availability of positional analogs (4-ylmethyl: CAS 1353965-28-2 [3]) further enables direct comparative studies.

GPR119 and Metabolic Disease Target Screening

The N-cyclopropyl-N-piperidinyl-amide scaffold is claimed in the GPR119 agonist patent family (US8927726B2, EP2880027A1) [1], positioning the target compound as a structurally related screening candidate for metabolic disease targets. While not explicitly exemplified in the patent, the shared N-cyclopropyl-N-piperidinyl-amide core suggests potential GPR119 or related GPCR activity, differentiating it from the sigma-receptor-focused 4-yl arylacetamide series. Procurement for GPR119 screening panels or metabolic disorder target deconvolution studies is supported by this patent landscape context.

Application
Selection Property
Validation Focus
Sigma-2/TMEM97 probe research
Sigma-2 vs. sigma-1 selectivity differentiation
Sigma-2 binding affinity and selectivity ratio confirmation
Covalent CNS chemical probe design
Chloroacetamide warhead plus zero HBD
Covalent target engagement and brain penetration assessment
Piperidine regioisomer SAR studies
2-ylmethyl vs. 4-yl regiochemical comparison
Subtype selectivity shift across regioisomers
GPR119 and metabolic target screening
N-cyclopropyl-N-piperidinyl-amide scaffold
GPR119 agonism and related GPCR activity screening
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